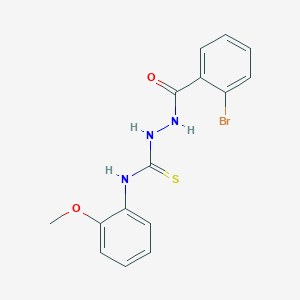![molecular formula C16H17N3O6S B215880 dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate](/img/structure/B215880.png)
dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate, also known as DMOTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMOTC is a thiazolidine derivative that has shown promising results in preclinical studies as an anti-inflammatory, anti-cancer, and anti-diabetic agent. In
Wirkmechanismus
The mechanism of action of dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cancer cell growth. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of histone deacetylases, which leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes. This compound has been shown to inhibit the activity of the NF-κB pathway, which leads to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines. This compound has been shown to activate the AMPK pathway, which leads to the upregulation of glucose uptake and the downregulation of gluconeogenesis in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has several advantages for lab experiments. This compound is a small molecule that can be easily synthesized and purified. This compound has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. This compound has been shown to have promising results in preclinical studies as an anti-inflammatory, anti-cancer, and anti-diabetic agent.
However, this compound also has some limitations for lab experiments. This compound has poor solubility in water, which can limit its use in some experiments. This compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate research. This compound has shown promising results in preclinical studies as an anti-inflammatory, anti-cancer, and anti-diabetic agent. Future studies should focus on the safety and efficacy of this compound in humans. This compound could also be tested in combination with other drugs to enhance its therapeutic effects. This compound could also be modified to improve its solubility and bioavailability.
Synthesemethoden
Dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate can be synthesized through a multistep reaction involving the condensation of 2-amino-4-methylthiazole with ethyl acetoacetate, followed by the reaction with dimethyl oxalate and sodium ethoxide. The final product is obtained through the hydrolysis of the diester with sodium hydroxide. The purity of this compound can be improved through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. This compound has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo.
Eigenschaften
Molekularformel |
C16H17N3O6S |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H17N3O6S/c1-17-16-19-12(20)7-11(26-16)13(21)18-10-5-8(14(22)24-2)4-9(6-10)15(23)25-3/h4-6,11H,7H2,1-3H3,(H,18,21)(H,17,19,20) |
InChI-Schlüssel |
YILQVMRYAKFPHN-UHFFFAOYSA-N |
Isomerische SMILES |
CNC1=NC(=O)CC(S1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
SMILES |
CNC1=NC(=O)CC(S1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Kanonische SMILES |
CNC1=NC(=O)CC(S1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215798.png)
![4-{[(2-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B215801.png)

![Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate](/img/structure/B215808.png)
![N-[4-acetyl-5-(biphenyl-4-yl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215810.png)
![Ethyl 1-{[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl}piperidine-4-carboxylate](/img/structure/B215815.png)

![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215817.png)
![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)
![6-Amino-4-[3-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215822.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)

![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)
![2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide](/img/structure/B215828.png)